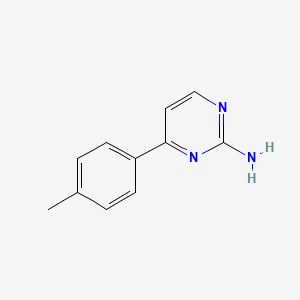

2-Amino-4-(4-methylphenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine nucleus, an aromatic heterocyclic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of organic and medicinal chemistry. jddtonline.infowikipedia.org This structural motif is not only prevalent in a vast array of natural and synthetic compounds but also serves as a privileged scaffold in drug discovery. nih.govnih.gov Its unique electronic properties and the ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with various biological targets. researchgate.net The versatility of the pyrimidine ring allows for the synthesis of a multitude of derivatives, leading to compounds with a wide spectrum of biological activities. gsconlinepress.comorientjchem.org

The pyrimidine ring system is fundamental to life, forming the core structure of several essential biomolecules. nih.govresearchgate.net Most notably, it is a key component of the nucleobases that constitute nucleic acids. mdpi.com Uracil (B121893), thymine (B56734), and cytosine are the three primary pyrimidine bases found in the building blocks of RNA and DNA. wikipedia.orggsconlinepress.com In the double helix of DNA, the pyrimidines thymine and cytosine form specific hydrogen bonds with their complementary purines, adenine (B156593) and guanine, respectively. wikipedia.org In RNA, uracil takes the place of thymine. wikipedia.org

Beyond nucleic acids, the pyrimidine scaffold is present in other vital natural products. Thiamine (Vitamin B1), for instance, contains a pyrimidine ring and is crucial for metabolism. wikipedia.orggsconlinepress.com The pyrimidine structure is also found in various alkaloids, antibiotics, and other natural compounds that exhibit significant biological effects. novapublishers.comnih.gov

| Biomolecule/Natural Product | Classification | Significance |

| Cytosine | Nucleobase | Component of DNA and RNA wikipedia.orggsconlinepress.com |

| Thymine | Nucleobase | Component of DNA wikipedia.orggsconlinepress.com |

| Uracil | Nucleobase | Component of RNA wikipedia.orggsconlinepress.com |

| Thiamine (Vitamin B1) | Vitamin | Essential for metabolic processes gsconlinepress.compharmaguideline.com |

The structural importance of the pyrimidine core in biomolecules has inspired chemists to synthesize a vast library of derivatives with diverse pharmacological activities. gsconlinepress.comorientjchem.org These synthetic pyrimidines have shown potential in treating a wide range of diseases. jddtonline.infogsconlinepress.com The activities reported for pyrimidine derivatives are extensive and include:

Anticancer: Many pyrimidine derivatives exhibit potent anticancer properties, with some acting as inhibitors of protein kinases or interfering with DNA synthesis in cancer cells. nih.govnih.govmdpi.com 5-Fluorouracil is a well-known pyrimidine-based anticancer drug. nih.gov

Antimicrobial: The pyrimidine scaffold is found in various compounds with antibacterial and antifungal activity. jddtonline.infoorientjchem.org For example, trimethoprim (B1683648) is an antibacterial agent that targets dihydrofolate reductase. nih.gov

Antiviral: Certain pyrimidine derivatives have been developed as antiviral agents, including drugs used to treat HIV. orientjchem.orgpharmaguideline.com

Anti-inflammatory: The anti-inflammatory potential of pyrimidine derivatives has been explored, with some compounds showing promising results. jddtonline.infogsconlinepress.com

Other Activities: The pharmacological scope of pyrimidine derivatives also extends to antimalarial, antidiabetic, analgesic, and cardiovascular applications. jddtonline.infoorientjchem.orgjuniperpublishers.com

Overview of 2-Amino-4-(4-methylphenyl)pyrimidine within the Pyrimidine Family

Within the large family of pyrimidine derivatives lies this compound, a specific substituted pyrimidine that has garnered interest in chemical research.

This compound is classified as a substituted aminopyrimidine. Its structure consists of a central pyrimidine ring, which is substituted with two functional groups:

An amino group (-NH₂) at the C2 position of the pyrimidine ring.

A 4-methylphenyl group (also known as a p-tolyl group) at the C4 position.

The systematic IUPAC name for this compound is 4-(4-methylphenyl)pyrimidin-2-amine. chemdad.com Other synonyms include 4-p-tolylpyrimidin-2-amine and 2-Amino-4-(p-tolyl)-1,3-diazine. chemdad.com

Chemical Structure Details:

Molecular Formula: C₁₁H₁₁N₃ nih.gov

Molecular Weight: 185.23 g/mol chemicalbook.com

The current research landscape for substituted pyrimidines is vibrant and focused on leveraging the pyrimidine scaffold to develop novel therapeutic agents. gsconlinepress.comgsconlinepress.com Researchers are actively exploring new synthetic methodologies to create diverse libraries of pyrimidine derivatives with improved efficacy and specificity for various biological targets. nih.govacs.org

A significant area of focus remains in cancer research, where scientists are designing pyrimidine derivatives that can act as selective inhibitors of kinases and other proteins involved in cancer progression. nih.govmdpi.comjapsonline.com There is also continued interest in their application as antimicrobial and antiviral agents, driven by the need for new drugs to combat resistant pathogens. gsconlinepress.comnih.gov The development of data-driven models, such as quantitative structure-activity relationships (QSAR), is also becoming more prevalent to predict the activity of new pyrimidine compounds and guide the design of more potent drug candidates. mdpi.com The exploration of fused pyrimidine systems, where the pyrimidine ring is part of a larger polycyclic structure, is another promising avenue for discovering compounds with unique pharmacological profiles. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVIOKUWQLSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370696 | |

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263276-44-4 | |

| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-4-(4-methylphenyl)pyrimidine

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of the pyrimidine (B1678525) core. A prevalent and effective method for synthesizing 2-amino-4-arylpyrimidines, including the target compound, involves the cyclocondensation of a chalcone (B49325) precursor with a guanidine (B92328) salt. semanticscholar.orgnih.gov In this approach, the 4-methylphenyl moiety is incorporated into the chalcone, which then undergoes a ring-closing reaction with guanidine to form the final pyrimidine structure.

The reaction typically proceeds by a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. researchgate.netmdpi.com This method is widely employed due to its reliability and the ready availability of the starting materials. The reaction is often carried out in an alcoholic solvent under basic conditions. wikipedia.org

Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like this compound. researchgate.net A Biginelli-type reaction, a well-known MCR, can be adapted for the synthesis of 2-aminopyrimidine (B69317) derivatives. units.itnih.gov

In a potential one-pot synthesis for the target compound, 4-methylbenzaldehyde, an acetophenone (B1666503) derivative, and guanidine hydrochloride could be reacted together. javeriana.edu.coresearchgate.net This approach circumvents the need to pre-synthesize and isolate the chalcone intermediate, thereby streamlining the synthetic process. The reaction is typically catalyzed by an acid and can be performed under various conditions, including microwave irradiation to accelerate the reaction rate. researchgate.netunits.it

The mechanism of such a reaction generally involves the initial formation of an acylimine intermediate from the aldehyde and guanidine, which then reacts with the enolate of the ketone. Subsequent cyclization and dehydration afford the final pyrimidine product. wikipedia.org

Condensation Reactions

Condensation reactions are fundamental to the formation of the pyrimidine ring in this compound. The most direct condensation route involves the reaction of an appropriate 1,3-dicarbonyl compound or its equivalent, which carries the 4-methylphenyl group, with guanidine. mdpi.com

A common and practical application of this is the Claisen-Schmidt condensation to first synthesize the chalcone precursor, 1-(phenyl)-3-(4-methylphenyl)prop-2-en-1-one, from acetophenone and 4-methylbenzaldehyde. wikipedia.orgresearchgate.net This chalcone is then condensed with guanidine hydrochloride in the presence of a base. researchgate.netmdpi.com The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate which, under the reaction conditions or upon oxidative workup, aromatizes to the final this compound. mdpi.com

Strategies for Introducing the 4-Methylphenyl Moiety

The introduction of the 4-methylphenyl (p-tolyl) moiety into the pyrimidine structure is typically achieved by incorporating it into one of the key starting materials. The most common strategy involves the use of a chalcone that already contains the 4-methylphenyl group. semanticscholar.org

This precursor chalcone can be readily synthesized via a Claisen-Schmidt condensation between an acetophenone and 4-methylbenzaldehyde, or alternatively, between 4-methylacetophenone and benzaldehyde. researchgate.netjocpr.com The choice of reactants determines the position of the 4-methylphenyl group on the resulting chalcone and, consequently, on the final pyrimidine ring. For this compound, the reaction would typically involve an acetophenone and 4-methylbenzaldehyde. semanticscholar.org

Other strategies for introducing aryl groups at the C4 position of a pre-formed pyrimidine ring, such as Suzuki or Stille cross-coupling reactions, are also established methods in pyrimidine chemistry, although the chalcone-based route is often more direct for this specific substitution pattern. javeriana.edu.co

Synthesis of Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives is intrinsically linked to the choice of the nitrogen-containing reagent in the cyclization step. The use of guanidine or its salts is the most direct method to install the 2-amino group during the formation of the pyrimidine ring. semanticscholar.orgmdpi.com

When reacting with 1,3-dielectrophilic species such as α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds, guanidine acts as the N-C-N building block, leading directly to the formation of 2-aminopyrimidines. researchgate.netmdpi.com This method is highly efficient and is the most widely reported for the synthesis of a broad range of 2-amino-4,6-diarylpyrimidines. mdpi.com

Alternative methods could involve the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group, at the 2-position of a pre-synthesized pyrimidine ring with an amino group source. However, the direct cyclization with guanidine is generally more convergent and atom-economical.

Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the synthesis of pyrimidine derivatives, including 2-amino-4-arylpyrimidines, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. units.itjaveriana.edu.coresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sphinxsai.comsigmaaldrich.cn The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine has been shown to be highly efficient under microwave irradiation, often in solvent-free conditions. javeriana.edu.coresearchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to pyrimidine synthesis. nih.govresearchgate.net Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. jocpr.com The ultrasound-assisted synthesis of chalcones and their subsequent cyclization to pyrimidines have been reported to be more efficient than conventional methods. researchgate.net

Solvent-free synthesis, or solid-phase synthesis, represents a significant step towards greener chemical processes by eliminating the need for volatile and often toxic organic solvents. mdpi.commdpi.comresearchgate.net The reaction of chalcones with guanidine hydrochloride can be carried out under solvent-free conditions, often with microwave assistance, to produce 2,4,6-triarylpyrimidines in excellent yields. researchgate.net These methods not only reduce environmental impact but also simplify the work-up and purification procedures.

Table 1: Comparison of Conventional and Green Synthetic Methods for 2-Aminopyrimidine Derivatives

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol/DMF | 3-10 hours | Good to Excellent | researchgate.netmdpi.com |

| Microwave Irradiation | Solvent-free, CaCl2 catalyst | 10 minutes | Acceptable to Good | javeriana.edu.co |

| Ultrasound Irradiation | Shorter reaction times | Higher yields than conventional | nih.govresearchgate.net | |

| Solvent-Free | Microwave irradiation | Excellent | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The synthesis of 2-amino-4,6-diarylpyrimidines, including the title compound, is frequently achieved through the microwave-assisted condensation of a substituted chalcone with guanidine.

In a typical procedure, the appropriate chalcone (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) is reacted with guanidine hydrochloride or guanidine nitrate (B79036) in a suitable solvent. rasayanjournal.co.in The reaction mixture is then subjected to microwave irradiation for a short period. This method accelerates the ring closure condensation, providing the desired 2-aminopyrimidine derivative in high yield. Some protocols employ a one-pot, two-step process under microwave irradiation, starting from substituted benzaldehydes and acetophenones to first form the intermediate chalcone, which then undergoes cyclization with guanidine without isolation.

The benefits of this approach include operational simplicity, speed, and efficiency, making it highly suitable for the rapid generation of libraries of pyrimidine derivatives for chemical and biological screening.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Chalcones, Guanidine Nitrate, ZnCl₂ | 160 Watts | 3 minutes | Good | mdpi.com |

| Microwave | 2-amino-4-chloro-pyrimidine, Amine | 120–140 °C | 15–30 min | Good | researchgate.netresearchgate.net |

| Conventional | Chalcones, Guanidinium Carbonate | Reflux in DMF | Several hours | 68% | rasayanjournal.co.in |

| Conventional | Enaminones, Guanidine Nitrate | Reflux in n-butanol | Not specified | Moderate | researchgate.net |

(Note: The table provides a general comparison based on typical findings in the literature for related aminopyrimidine syntheses.)

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. This technique has been successfully applied to the synthesis of pyrimidines, offering another green alternative to conventional methods. rsc.org Ultrasound can significantly shorten reaction times and improve yields, often under milder conditions. nih.gov

The synthesis of 2-aminopyrimidine derivatives can be accelerated by sonicating a mixture of the precursor chalcone and guanidine in a suitable solvent like ethanol. nih.gov In some cases, a synergistic approach combining ultrasound and microwave irradiation is employed. For instance, ultrasound can be used for the initial solvation of reactants, followed by microwave heating to drive the heterocyclization reaction to completion. This dual approach leverages the advantages of both technologies to achieve rapid and high-yielding syntheses. Comparative studies have shown that ultrasound-assisted methods consistently outperform conventional heating, reducing reaction times from several hours to minutes and increasing product yields by a significant margin. nih.gov

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents are highly desirable. The synthesis of 2-aminopyrimidine derivatives has been adapted to solvent-free conditions or conducted in aqueous media.

Solvent-free synthesis often involves the direct reaction of neat starting materials, sometimes with a solid support or catalyst, under microwave or thermal conditions. For example, 2-aminopyrimidine derivatives have been synthesized by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine and a base like triethylamine (B128534) without any solvent. mdpi.comnih.gov This "fusion" method is efficient and minimizes waste.

Reactions in aqueous media are also attractive due to the low cost, safety, and environmental benignity of water. Multicomponent reactions to form heterocyclic systems can be effectively performed in water, often facilitated by ultrasound irradiation, which helps to overcome the low solubility of organic reactants.

Catalytic Methods (e.g., green catalysts, metal-catalyzed reactions)

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of the pyrimidine core can be facilitated by various catalytic systems. Transition metal catalysts, such as those based on palladium, copper, and ruthenium, are widely used. For instance, palladium-catalyzed amination reactions are employed for introducing the amino group onto a pre-formed chloropyrimidine ring.

More recently, there has been a focus on developing "green" catalysts. Nano-catalysts, such as nano copper ferrite, have been investigated for the synthesis of related pyrimidinones, demonstrating high efficiency and reusability. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can also catalyze the cyclocondensation reaction, often in conjunction with microwave irradiation to improve yields and shorten reaction times. These catalytic methods offer advantages in terms of reaction rate, selectivity, and the ability to perform reactions under milder conditions.

Mechanochemical Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), represents a cutting-edge, solvent-free synthetic technique. rsc.org This approach is highly aligned with green chemistry principles as it eliminates the need for bulk solvents, reduces energy consumption, and minimizes waste. rsc.orgresearchgate.net

While specific documentation for the mechanochemical synthesis of this compound is not widely available, the methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. researchgate.net The synthesis of 2-aminopyrimidines could be envisioned via a one-pot, solvent-free mechanochemical reaction involving the grinding of a substituted chalcone, guanidine, and a solid-state catalyst in a ball mill. This method provides a unique reaction environment that can lead to high yields and sometimes different product selectivities compared to solution-phase reactions.

Derivatization and Functionalization of the this compound Core

The 2-aminopyrimidine core is a versatile scaffold that allows for further chemical modification to explore structure-activity relationships. The exocyclic amino group at the C2 position is a key handle for derivatization.

Chemical Modifications at the Amino Group

The primary amino group of this compound is nucleophilic and can undergo a variety of chemical transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. semanticscholar.org However, the 2-aminopyrimidine scaffold is considered a deactivated aniline, and forcing conditions may sometimes be required. semanticscholar.org In some cases, undesired N,N-diacylation can occur, but reaction conditions can be optimized to favor the desired mono-acylated product. semanticscholar.org

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Reductive alkylation, which involves reacting the aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent like formic acid, is an effective method for preparing N-monosubstituted derivatives. researchgate.net Transition metal-catalyzed N-alkylation using alcohols as alkylating agents represents a greener alternative, producing only water as a byproduct. google.com

Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides, which are important functional groups in medicinal chemistry.

Use of Protecting Groups: For multi-step syntheses, the amino group can be protected to prevent it from reacting with incompatible reagents. A common strategy is the use of the tert-butyloxycarbonyl (Boc) group. The amino group is first protected as a Boc-carbamate, subsequent reactions are performed on other parts of the molecule, and the Boc group is later removed under acidic conditions to restore the primary amine. nih.gov

These modifications allow for the systematic exploration of the chemical space around the 2-aminopyrimidine core, enabling the fine-tuning of its physicochemical and biological properties.

Table 2: Summary of Derivatization Reactions at the 2-Amino Group

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride (B1165640), Base | N-Acyl-2-aminopyrimidine (Amide) | semanticscholar.org |

| Reductive Alkylation | Aldehyde / Ketone, Formic Acid | N-Alkyl-2-aminopyrimidine | researchgate.net |

| Catalytic Alkylation | Alcohol, Transition Metal Catalyst | N-Alkyl-2-aminopyrimidine | google.com |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-2-aminopyrimidine | nih.gov |

Substitutions on the Pyrimidine Ring

The chemical reactivity of the this compound core is dictated by the electronic properties of its constituent rings and functional groups. The pyrimidine ring is a six-membered diazine with nitrogen atoms at positions 1 and 3. This arrangement makes the ring electron-deficient, or π-deficient. Consequently, the pyrimidine ring itself is generally deactivated towards electrophilic aromatic substitution, a reaction that typically requires an electron-rich aromatic system. Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, but this pathway requires the presence of a suitable leaving group, such as a halogen, on the ring, which the parent molecule lacks.

Therefore, chemical transformations on the pyrimidine ring of this compound primarily involve the exocyclic 2-amino group. This amino group possesses a lone pair of electrons and behaves as a nucleophile, making it susceptible to reaction with various electrophiles.

Reactions of the Exocyclic Amino Group:

The primary amino group at the C-2 position is the most common site for derivatization. It can undergo a variety of reactions typical for aromatic amines.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding N-(pyrimidin-2-yl) amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Reaction with Aldehydes: Condensation with aldehydes, such as formaldehyde (B43269) or benzaldehyde, can lead to the formation of Schiff bases (imines). Further reaction is also possible; for instance, studies on 2-aminopyrimidine have shown that it can react with an initially formed imine to yield a stable aminal product. mostwiedzy.pl

Nitration: Under specific conditions, such as with concentrated nitric acid, nitration may occur on the exocyclic amino group to yield an N-nitramine derivative. rsc.orgresearchgate.net This is a distinct reactivity pattern compared to the more common C-nitration of activated aromatic rings.

The table below summarizes potential substitution reactions focusing on the exocyclic amino group, based on the general reactivity of 2-aminopyrimidines. mostwiedzy.plijpsjournal.comresearchgate.net

Table 1: Potential Reactions at the 2-Amino Group

| Reaction Type | Reagent/Conditions | Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride, Base | N-(4-(4-methylphenyl)pyrimidin-2-yl)acetamide | |

| Imine Formation | Benzaldehyde, Acid catalyst | (E)-N-benzylidene-4-(p-tolyl)pyrimidin-2-amine |

Note: The product structures are illustrative examples of the reaction outcome.

Modifications on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a classic reaction for aromatic compounds. The regioselectivity of this substitution is determined by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the 2-aminopyrimidin-4-yl group.

Methyl Group (-CH₃): This is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions.

2-Aminopyrimidin-4-yl Group: Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, this heterocyclic substituent is considered a deactivating group, directing incoming electrophiles to the meta position.

The positions ortho to the methyl group are also meta to the pyrimidinyl substituent. Therefore, the directing effects of both groups are concerted, strongly favoring electrophilic attack at the positions ortho to the methyl group (C-3' and C-5' of the phenyl ring).

Common electrophilic aromatic substitution reactions that could be applied to modify the phenyl ring include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or molecular bromine, often with a Lewis acid catalyst. This would introduce a halogen atom onto the phenyl ring, likely at one of the positions ortho to the methyl group. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

The table below outlines these potential modifications on the phenyl ring.

Table 2: Potential Electrophilic Aromatic Substitutions on the Phenyl Ring

| Reaction Type | Reagent/Conditions | Product Structure | Product Name |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-Amino-4-(3-bromo-4-methylphenyl)pyrimidine | |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-4-(4-methyl-3-nitrophenyl)pyrimidine |

Note: The product structures are illustrative examples of the reaction outcome, showing substitution at one of the two equivalent positions ortho to the methyl group.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) analysis of 2-Amino-4-(4-methylphenyl)pyrimidine reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) and phenyl rings typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring currents. The protons of the amino group often present as a broad singlet, and the methyl group protons on the phenyl ring give rise to a characteristic singlet in the upfield region.

¹³C NMR (Carbon-13 NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are indicative of their electronic environment. For instance, carbons bonded to nitrogen atoms in the pyrimidine ring will resonate at different frequencies compared to the carbons of the phenyl ring.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| Data not available |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and can also provide insights into its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of this molecular ion would likely involve the cleavage of bonds within the pyrimidine ring and the loss of the methyl group or the amino group, leading to the formation of characteristic fragment ions.

| Mass Spectrometry Data | |

| m/z | Assignment |

| Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₁N₃, the theoretical elemental composition can be calculated. Experimental elemental analysis would be performed to verify that the empirical formula of the synthesized compound matches the theoretical values, confirming its purity and identity.

| Elemental Analysis Data | |

| Element | Theoretical (%) |

| Carbon (C) | 71.33 |

| Hydrogen (H) | 5.99 |

| Nitrogen (N) | 22.68 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data provides the most definitive structural proof of the compound.

No specific crystallographic data for this compound is currently available in the searched resources.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, etc.) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like 2-Amino-4-(4-methylphenyl)pyrimidine. While specific studies on this exact molecule are not extensively detailed in the provided literature, the principles can be inferred from research on analogous pyrimidine (B1678525) derivatives.

DFT calculations are used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of pyrimidine compounds. nih.gov These studies often involve methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive.

Furthermore, quantum chemical calculations can elucidate other important electronic descriptors. The molecular electrostatic potential (MEP) map, for instance, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis provides insights into charge transfer and hyperconjugative interactions within the molecule. nih.gov These computational tools are also employed to predict non-linear optical (NLO) properties by calculating the first-order hyperpolarizability, which is relevant for materials science applications. nih.gov

Theoretical investigations into reaction mechanisms, such as the tautomeric interconversion between amino and imino forms in aminopyrimidines, can also be performed using DFT. These studies help in understanding the relative stability of different tautomers and the energy barriers for their conversion. acs.org

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations for Pyrimidine Derivatives

| Property | Description | Significance |

| Optimized Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | Foundation for all other computational property predictions. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the interpretation of experimental spectroscopic data. nih.gov |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and bonding interactions. | Provides insights into intramolecular stabilization and hyperconjugation. nih.gov |

| First-Order Hyperpolarizability | A measure of the non-linear optical response of the molecule. | Predicts the potential of the compound for NLO applications. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. For pyrimidine derivatives, docking studies have been performed against various targets, including kinases, to elucidate their binding modes. nih.govnih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.net

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.govbonvinlab.org These simulations can be used to assess the stability of the docked complex, analyze conformational changes, and calculate binding free energies. tandfonline.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. mdpi.com

For instance, MD simulations of protein-ligand complexes can reveal the persistence of key hydrogen bonds and other interactions identified in docking studies, providing stronger evidence for the proposed binding mode. tandfonline.com These simulations are crucial for understanding the intricate details of ligand-target recognition and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Computational Methods for Studying Ligand-Target Interactions

| Method | Description | Key Outputs |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein's active site. | Binding affinity (scoring function), binding pose, key interacting residues. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic positions, conformational changes, stability of the complex (RMSD), binding free energy. tandfonline.combonvinlab.org |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in elucidating these relationships for series of compounds like 2-amino-4-aryl-pyrimidine derivatives. nih.govacs.org

By systematically modifying different parts of the this compound scaffold and evaluating the predicted activity of the resulting analogs, computational SAR studies can identify key structural features responsible for biological effects. For example, the nature and position of substituents on the phenyl ring can significantly impact the compound's interaction with a biological target. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational SAR. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Preparation: A collection of compounds with known biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Once a robust QSAR model is developed, it can be used to guide the design of new derivatives of this compound with potentially improved activity. tandfonline.com

Table 3: Key Aspects of Computational SAR Studies

| Aspect | Description |

| Scaffold Hopping | Replacing the core structure of a molecule with a different one while maintaining similar biological activity. |

| Substituent Effects | Analyzing how different functional groups at various positions on the scaffold affect activity. mdpi.com |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. |

| QSAR Modeling | Developing mathematical models to predict the biological activity of compounds based on their structural properties. tandfonline.com |

Prediction of ADMET Properties (Exclusion: Specific dosage/administration information)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the potential of a compound to become a successful drug. researchgate.net Computational models are widely used to predict these properties for compounds like this compound, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govnih.gov

A variety of computational tools and web servers are available for in silico ADMET prediction. nih.gov These tools use different algorithms, including QSAR models and machine learning approaches, to predict a wide range of properties. nih.gov

Some of the key ADMET properties that can be predicted computationally include:

Absorption:

Gastrointestinal (GI) Absorption: The likelihood of a compound being absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier and enter the central nervous system. nih.gov

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma, which can affect its availability to reach the target site.

Metabolism:

Cytochrome P450 (CYP) Inhibition: The potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Excretion:

Renal Clearance: The rate at which a compound is cleared from the body by the kidneys.

Toxicity:

AMES Mutagenicity: The potential of a compound to cause mutations in DNA. nih.gov

Carcinogenicity: The potential of a compound to cause cancer.

hERG Inhibition: The potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

In silico ADMET prediction plays a crucial role in identifying potential liabilities of drug candidates early in the development process, thereby reducing the risk of late-stage failures. researchgate.net

Table 4: Commonly Predicted ADMET Properties

| Category | Property | Significance |

| Absorption | Gastrointestinal (GI) Absorption | Indicates potential for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Important for drugs targeting the central nervous system. nih.gov | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for action. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal Clearance | A major route of elimination for many drugs. |

| Toxicity | AMES Mutagenicity | An indicator of potential carcinogenicity. nih.gov |

| hERG Inhibition | A key predictor of potential cardiotoxicity. |

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the conformational preferences of this compound is important as different conformers can have different energies, properties, and biological activities.

Computational methods, such as DFT and molecular mechanics, are used to perform conformational searches and identify the most stable conformers of a molecule. mdpi.com These studies can provide information on the relative energies of different conformers and the energy barriers for their interconversion. The stability of a molecule can also be assessed through computational analysis of its thermodynamic properties. nih.gov

Computational stability studies can also investigate the degradation pathways of a compound. While specific experimental stability studies are essential, computational methods can provide initial insights into the potential reactivity and degradation products of a molecule under different conditions.

Table 5: Aspects of Conformational Analysis and Stability Studies

| Aspect | Description | Computational Method |

| Conformational Search | Systematic exploration of the conformational space of a molecule to find low-energy structures. | Molecular Mechanics, DFT mdpi.com |

| Relative Energies | Calculation of the energy differences between different conformers. | DFT, Ab initio methods |

| Rotational Barriers | Determination of the energy required to rotate around a single bond. | DFT |

| Thermodynamic Stability | Calculation of thermodynamic properties such as enthalpy and Gibbs free energy. | DFT nih.gov |

Pharmacological and Biological Activity Research

Antimicrobial Activity Studies

A comprehensive search of scientific databases did not yield specific studies detailing the antimicrobial efficacy of 2-Amino-4-(4-methylphenyl)pyrimidine.

No specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against Gram-positive or Gram-negative bacterial strains could be located in the available literature. While numerous studies report on the antibacterial properties of various 2-aminopyrimidine (B69317) derivatives, these investigations focus on molecules with different substitution patterns.

The potential of pyrimidine (B1678525) derivatives as antitubercular agents is an active area of research. However, no studies were found that specifically evaluate the activity of this compound against Mycobacterium tuberculosis.

Anticancer and Antitumor Potential

The anticancer potential of pyrimidine derivatives is widely recognized, with several pyrimidine-based drugs used in chemotherapy. However, specific research on the anticancer and antitumor effects of this compound is limited.

No specific in vitro cytotoxicity data, such as IC50 values, for this compound against named cancer cell lines were found in the public domain. Research in this area tends to focus on more complex 2-amino-4-aryl-pyrimidine derivatives.

While 2-aminopyrimidine scaffolds are known to be effective pharmacophores for the inhibition of various protein kinases and Heat Shock Protein 90 (HSP90), no specific inhibitory data for this compound against these or other cancer-related targets could be identified. The existing research describes the activity of structurally related but more complex molecules.

Anti-inflammatory and Analgesic Properties

The pyrimidine nucleus is a key feature in many compounds developed for their anti-inflammatory and analgesic effects. The mechanism of action for these derivatives is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins. rsc.orgresearchgate.net

A study on a series of 2,4,6-trisubstituted pyrimidines, synthesized from chalcone (B49325) precursors, evaluated their in vivo anti-inflammatory and analgesic activities. nih.govresearchgate.net Two compounds, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine, were identified as the most potent in the series, with activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net The research noted that pyrimidines exhibiting good anti-inflammatory activity also tended to show better analgesic effects. nih.govresearchgate.net

Another investigation into 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines also reported significant anti-inflammatory and analgesic potential. researchgate.net Specific derivatives with 4-methyl, 4-chloro, and 3-nitro substitutions on the 6-aryl ring showed considerable activity when compared against the reference drug Diclofenac sodium. researchgate.net These findings underscore the capacity of the pyrimidine scaffold to inhibit key inflammatory pathways. rsc.org

| Compound | Activity Type | Comparison | Reference |

|---|---|---|---|

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Anti-inflammatory & Analgesic | Potent activity, comparable to Ibuprofen. | nih.govresearchgate.net |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Anti-inflammatory & Analgesic | Potent activity, comparable to Ibuprofen. | nih.govresearchgate.net |

| 6-(4-methylphenyl)-4-(...)-2-S-benzylthiopyrimidine | Anti-inflammatory & Analgesic | Considerable activity, compared to Diclofenac sodium. | researchgate.net |

Antihypertensive and Cardiovascular Effects

Pyrimidine derivatives have been explored for their potential in managing hypertension and other cardiovascular conditions. nih.govnih.gov Research has shown that certain pyrimidine-based compounds can induce vasodilation, a key mechanism for lowering blood pressure, often through the blockade of calcium channels. nih.govnih.gov

A study investigating a series of 5-benzylidene-pyrimidinetrione derivatives found that they reduced blood pressure in hypertensive rat models. nih.gov These compounds were shown to relax pre-contracted isolated rat aortic rings in an endothelium-independent manner. The mechanism appeared to involve the inhibition of calcium influx, as the compounds caused a rightward shift in the calcium concentration-response curves and inhibited contractions in a calcium-free medium. nih.gov Additionally, some of these derivatives exhibited mild to moderate inhibitory effects on the force and rate of contractions in isolated guinea-pig atria, suggesting a partial cardio-suppressant effect. nih.gov

Uncontrolled platelet aggregation can lead to thrombosis and serious cardiovascular events. nih.gov Several 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit this process.

In one study, a series of novel 2-aminopyrimidine derivatives were tested for their effects on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid. nih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.gov The research highlighted that 2-aminopyrimidines were generally more active than the corresponding 4,6-diaminopyrimidines. nih.gov

Further research on 6-amino-2-thio-3H-pyrimidin-4-one derivatives also demonstrated marked inhibitory activity on ADP-induced platelet aggregation. nih.gov Structure-activity relationship studies indicated that small alkyl chains bearing an amino group as thio-substituents, combined with arylalkyl moieties at the 4-position, resulted in greater inhibitory activity. nih.gov Another study also confirmed the antiplatelet effects of certain pyrimidinetrione derivatives, adding to the evidence of their therapeutic potential in hypertension management. nih.gov

| Compound Class | Inducer | Key Finding | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivatives | Arachidonic Acid | Acceptable inhibitory activity observed. | nih.gov |

| 6-Amino-2-thio-3H-pyrimidin-4-one derivatives | ADP | Marked inhibitory activity, with one compound showing 91% inhibition at 10⁻⁴M. | nih.gov |

| 5-Benzylidene-pyrimidinetrione derivatives | Not specified | Inhibited human platelet aggregation. | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The pyrimidine core is central to the structure of several antiviral drugs, and research continues to uncover new derivatives with potent activity, particularly against the human immunodeficiency virus (HIV). Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

A series of novel diarylpyrimidines (DAPYs) featuring a ketone hydrazone substituent were synthesized and evaluated for their anti-HIV-1 activity in MT-4 cells. nih.gov Most compounds in this class showed excellent activity against wild-type HIV-1. Notably, the 4-methylphenyl analogue exhibited broad-spectrum HIV inhibitory activity, with an EC₅₀ value of 2.4 nM against wild-type HIV-1. nih.gov This compound also showed activity against a double-mutated resistant strain (K103N+Y181C) and the HIV-2 ROD strain, demonstrating its potential to overcome common drug resistance mutations. nih.gov

Other research has focused on pyrimidine-2,4-dione derivatives linked to an isoxazolidine (B1194047) nucleus. nih.gov Certain compounds from this series were found to inhibit HIV reverse transcriptase activity in the nanomolar range and HIV-1 infection at low micromolar concentrations, without exhibiting cytotoxicity. nih.gov

Antidiabetic Activity

Pyrimidine derivatives represent an attractive scaffold for developing new and effective treatments for diabetes. researchgate.net Research has focused on their ability to lower blood glucose levels through various mechanisms.

A study on a novel hypoglycemic agent, 2-piperazinyl-4-methylamino-5-methylthieno[2,3-d]pyrimidine dihydrochloride (B599025) hydrate, demonstrated potent antidiabetic effects in animal models. nih.gov In normal fed rats and mice, the compound was estimated to be 3-19 times more potent than tolbutamide (B1681337) and 12-70 times more potent than phenformin. nih.gov It was also effective in streptozotocin-induced diabetic rats and genetically diabetic KK mice. The hypoglycemic action appears to involve both an extrapancreatic mechanism, possibly related to inhibition of gluconeogenesis, and an increase in plasma insulin (B600854) levels. nih.gov

Another study prepared a series of 4-amino-5-cyano-pyrimidine derivatives and evaluated their in-vivo antidiabetic effects in rats, comparing them with metformin. researchgate.net Similarly, research on fused pyrimidine derivatives, specifically a thiazolopyrimidine, showed a significant reduction in serum glucose levels in streptozotocin-induced diabetic rats, with an efficacy comparable to the reference drug glimepiride. mdpi.com

Neurological Activities (e.g., Anticonvulsant, Antidepressant, Sedative)

The pyrimidine ring is a component of barbiturates, a class of drugs known for their sedative and anticonvulsant properties. nih.gov Modern research continues to explore novel pyrimidine derivatives for a range of neurological activities.

A series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized and evaluated for both anticonvulsant and antidepressant activities. nih.gov While four of the synthesized compounds showed weak anticonvulsant activity, most of the compounds demonstrated excellent antidepressant activity in the forced swimming test. The most active compound, 5-(2,4-dichlorobenzyloxy)tetrazolo[1,5-c]thieno[2,3-e]pyrimidine, decreased the immobility time by 51.62%. nih.gov Importantly, this effect was not due to central nervous system stimulation, as confirmed by open-field tests, indicating a true antidepressant-like effect. nih.gov The study of anticonvulsants has also included compounds that block depolarization, a mechanism that can be targeted by specific pyrimidine structures. nih.gov

Other Noteworthy Biological Activities

Beyond the primary pharmacological applications, the 2-aminopyrimidine scaffold, including derivatives of this compound, has been investigated for a range of other biological effects. Research has explored its potential in areas such as antioxidant, antiulcer, antimalarial, and enzyme inhibition activities, revealing the versatility of this chemical structure.

Antioxidant Activity

The potential of pyrimidine derivatives to act as antioxidants has been a subject of scientific inquiry, with studies often utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate activity. Research has shown that the antioxidant capacity of these compounds is highly dependent on their specific structural features.

In one study, a series of 2,4,6-substituted pyrimidine derivatives was synthesized and evaluated for antioxidant properties. Compounds featuring mild electron-donating groups, such as chloro groups attached to the phenyl rings, demonstrated good radical scavenging activity when compared to the standard, ascorbic acid. The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives were found to be in the range of 16.92 to 17.72 µg/ml, which was comparable to the IC₅₀ of ascorbic acid at 15.15 µg/ml ijpsonline.com. Another study of twenty-eight synthetic pyrimidine derivatives found that all compounds showed varied degrees of radical scavenging activity, with IC₅₀ values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM juniperpublishers.com.

Conversely, some investigations into 2-aminopyrimidine derivatives have found limited or no antioxidant potential. For instance, a study involving twenty-seven synthesized 2-aminopyrimidine analogs reported that none of the compounds exhibited any significant antioxidant activity in either DPPH radical scavenging or superoxide (B77818) scavenging assays at a concentration of 0.2 mM mdpi.com. Similarly, other research on novel pyrimidine acrylamides showed only moderate to limited reducing activity in the DPPH assay mdpi.com. These conflicting findings underscore the critical role that specific substitutions on the pyrimidine ring play in determining the antioxidant potential of the compound.

| Compound Class/Derivative | Assay | Key Findings | IC₅₀ Values | Reference |

| Pyrimidine-azitidinone analogues (1a1, 1a2, 1a3) | DPPH, NO, H₂O₂ | Good radical scavenging activity due to mild electron-donating groups. | 16.92 - 17.72 µg/ml | ijpsonline.com |

| Substituted Pyrimidines (1-28) | DPPH | All compounds showed various degrees of activity. | 42.9 - 438.3 µM | juniperpublishers.com |

| 2-Aminopyrimidine derivatives (1-27) | DPPH, Superoxide Scavenging | No significant antioxidant potential observed at 0.2 mM. | Not Active | mdpi.com |

| Pyrimidine acrylamides | DPPH | Limited reducing activity (2–25%). | Not specified | mdpi.com |

Antiulcer Activity

The cytoprotective and antiulcer potential of the pyrimidine scaffold has been explored in several studies. Research into various pyrimidine derivatives has identified compounds with significant activity in preclinical models of gastric ulcers.

One study focused on (1H-Pyrazol-1-yl)pyrimidines and related structures, evaluating their cytoprotective antiulcer effects. Among the synthesized compounds, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (Compound 18) demonstrated potent inhibition of both HCl-ethanol-induced and water-immersion stress-induced ulcers in rats nih.gov. This highlights the potential of specific substitutions on the pyrimidine ring to confer significant gastroprotective properties.

In another investigation, a series of dihydropyrimidine (B8664642) derivatives were synthesized and screened for their antiulcer activity. The study identified that 6-methyl-4-(substituted phenyl)-2-S-alkyl(benzyl)-1,4-dihydropyrimidine-5-carboxylic acid ethyl esters were particularly effective. One compound, designated as 4(r), showed the most significant antiulcer activity when compared to the control group in the study ijpsdronline.com. These findings suggest that the dihydropyrimidine core is a promising scaffold for developing new antiulcer agents.

| Compound/Derivative | Model | Activity | Reference |

| 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | HCl-ethanol-induced ulcers (rats) | Potent inhibition | nih.gov |

| 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | Water-immersion stress-induced ulcers (rats) | Potent inhibition | nih.gov |

| Dihydropyrimidine derivative (Compound 4(r)) | Not specified | Maximum anti-ulcer activity compared to control | ijpsdronline.com |

Antimalarial Activity

The 2-aminopyrimidine core is a recognized pharmacophore in the development of antimalarial agents. Its structural versatility has allowed for the creation of hybrid molecules that show high efficacy against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A significant area of research has been the development of hybrid molecules combining the 4-aminoquinoline (B48711) scaffold (found in chloroquine) with a 2-aminopyrimidine moiety. In one study, a series of these hybrids were synthesized and tested for in vitro anti-plasmodial activity. A standout compound, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine , demonstrated exceptionally potent activity. It recorded an IC₅₀ value of just 3.6 nM against the chloroquine-resistant (CQR) K1 strain of P. falciparum, making it 56-fold more potent than chloroquine (B1663885) itself nih.gov.

Another study explored a novel series of pyrazine (B50134) analogues derived from 3,5-diaryl-2-aminopyridines, which are structurally related to 2-aminopyrimidines. These compounds also exhibited impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC₅₀ values in the nanomolar range (6–94 nM). One of the leading compounds from this series was shown to be curative in a P. berghei-infected mouse model at an oral dose of 10 mg/kg administered four times mmv.org. These results underscore the significant potential of the 2-aminopyrimidine scaffold in the design of new and potent antimalarial drugs capable of overcoming existing resistance mechanisms nih.govmmv.orggsconlinepress.com.

| Compound/Derivative Class | P. falciparum Strain(s) | Key Findings | IC₅₀ Values | Reference |

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | K1 (Chloroquine-Resistant) | 56-fold more potent than chloroquine. | 3.6 nM | nih.gov |

| 3,5-Diaryl-2-aminopyrazine analogues | K1 (Multi-drug Resistant), NF54 (Sensitive) | Potent in vitro antiplasmodial activity. Good in vivo efficacy in mouse models. | 6 - 94 nM | mmv.org |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme whose increased activity is linked to pathological conditions such as colon cancer and urinary tract infections. Consequently, the discovery of potent inhibitors for this enzyme is an active area of research. Derivatives of 2-aminopyrimidine have emerged as a particularly promising class of β-glucuronidase inhibitors.

In a comprehensive study, twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. The results were highly encouraging, with several compounds showing significant inhibition. One derivative, Compound 24 , which features a piperazinyl substituent at the C-4 position of the pyrimidine ring, was identified as the most potent inhibitor in the series mdpi.comnih.gov. It exhibited an IC₅₀ value of 2.8 ± 0.10 µM, which is substantially more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM) mdpi.comnih.govresearchgate.net.

Other compounds from the same series also displayed notable activity, with Compound 8 and Compound 9 showing IC₅₀ values of 72.0 ± 6.20 µM and 126.43 ± 6.16 µM, respectively mdpi.com. Structure-activity relationship analysis suggested that the presence of a hydrogen atom on the piperazinyl moiety might be crucial for the high inhibitory activity of Compound 24, as a similar compound with a 4-phenyl piperazinyl substituent was found to be inactive mdpi.com. This research identifies the 2-aminopyrimidine scaffold as a valuable template for developing potent and selective β-glucuronidase inhibitors mdpi.comnih.gov.

| Compound/Derivative | Key Structural Feature | IC₅₀ (µM) | Comparison to Standard | Reference |

| Compound 24 | Piperazinyl substituent at C-4 | 2.8 ± 0.10 | Significantly more potent | mdpi.comnih.govresearchgate.net |

| Compound 8 | N/A | 72.0 ± 6.20 | - | mdpi.com |

| Compound 9 | N/A | 126.43 ± 6.16 | - | mdpi.com |

| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 | Standard | mdpi.comnih.govresearchgate.net |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

Derivatives of 2-aminopyrimidine (B69317) have been shown to interact with a variety of molecular targets, leading to the modulation of several signaling pathways. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways in MCF-7 breast cancer cells. rsc.org This suppression is associated with the induction of apoptosis, suggesting that MEK1 kinase could be a potential molecular target for these compounds. rsc.org Further studies on these derivatives in MCF-7 cells have shown they can inhibit cell migration, cause cell cycle arrest in the S phase, and trigger apoptosis related to mitochondria by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org This is linked to the upregulation of the Bax protein expression level and downregulation of Bcl-2, along with the activation of the caspase cascade. rsc.org

Enzyme Inhibition Studies (e.g., kinases, COX enzymes)

The 2-aminopyrimidine scaffold is a prominent feature in various enzyme inhibitors. The anti-inflammatory properties of pyrimidine-based compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

In the context of other enzymes, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov It demonstrates competitive inhibition with respect to arginine. nih.gov In vitro studies showed an IC50 of 6 nM for mouse NOS II and 40 nM for human recombinant NOS II. nih.gov The selectivity for NOS II over NOS III was also observed in vivo. nih.gov While this compound is not the exact subject molecule, the data highlights the potential of the aminopyrimidine core in enzyme inhibition.

Furthermore, various derivatives of 2-aminopyrimidine have been synthesized and evaluated for their inhibitory activity against other enzymes like β-glucuronidase and dipeptidyl peptidase-4 (DPP-4). nih.govrjraap.comresearchgate.net For example, one 2-aminopyrimidine derivative showed significantly higher inhibitory activity against β-glucuronidase (IC50 = 2.8 ± 0.10 µM) compared to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov

Receptor Binding and Activation/Antagonism

The interaction of 2-aminopyrimidine derivatives with various receptors has been a key area of investigation. For example, a series of novel 4-amino-2-phenylpyrimidine derivatives were prepared and examined as agonists for the GPR119 receptor, with one compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, showing promise in improving glucose tolerance in mice. nih.gov

Additionally, a large collection of 108 2-amino-4,6-disubstituted-pyrimidine derivatives were identified as potent and highly selective A1 adenosine (B11128) receptor (A1AR) ligands. The most promising of these ligands were confirmed to be antagonists of the canonical cyclic adenosine monophosphate pathway.

Cellular Assays and Phenotypic Screening

Cellular assays are crucial in determining the biological effects of 2-amino-4-(4-methylphenyl)pyrimidine derivatives. For instance, the anticancer activities of synthesized 2-amino-4-chloro-pyrimidine derivatives were evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay. nih.gov One derivative with a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine (B1678525) ring demonstrated the highest anticancer activity on both cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. nih.gov

In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities against four cancer cell lines (MCF-7, HeLa, HepG2, and A549) and a human hepatocyte cell line (LO2). rsc.org One particular compound exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to the normal LO2 cells. rsc.org

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminopyrimidine derivatives is profoundly influenced by their structural features.

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the pyrimidine ring and its associated phenyl group are critical for activity. For N-benzyl-2-phenylpyrimidin-4-amine derivatives, initial modifications to the thiophene (B33073) functionality were generally well-tolerated with only slight changes in potency. acs.org Replacing the thiophene with a simple phenyl ring led to a modest improvement in potency, while most substituted phenyl rings showed a relatively flat SAR. acs.org

In a series of 4-amino-2-phenylpyrimidine derivatives acting as GPR119 agonists, specific substitutions were key to their activity. nih.gov Similarly, for 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the substitution pattern of the amino group was a defining factor in their classification and subsequent biological evaluation as A1 adenosine receptor antagonists.

The individual functional groups of the 2-aminopyrimidine scaffold play distinct roles in its biological activity. The 2-amino group is a crucial feature, often involved in key hydrogen bonding interactions with target proteins. The pyrimidine ring itself serves as a core scaffold for orienting the various substituents in three-dimensional space.

The presence of a cyano group at position 5 in 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles was found to increase the acidity of the exocyclic amino group, leading to stronger binding to adenosine receptors by reinforcing the double-hydrogen bond with asparagine. The substituents at the R2, R4, and R6 positions were found to control the selectivity profile.

Future Directions and Research Gaps

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research could focus on developing more efficient and environmentally friendly synthetic methods for 2-aminopyrimidine (B69317) derivatives. This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions to improve yields, reduce reaction times, and minimize waste. iaea.orgmdpi.comnih.gov

In-depth Mechanistic Studies of Biological Activities

While the anticancer and antimicrobial activities of many 2-aminopyrimidine derivatives have been demonstrated, the precise molecular mechanisms of action are often not fully elucidated. In-depth mechanistic studies are needed to identify the specific cellular targets and signaling pathways affected by these compounds.

Exploration of New Therapeutic Applications for Pyrimidine (B1678525) Derivatives

The broad spectrum of biological activities associated with the pyrimidine core suggests that these compounds may have therapeutic potential beyond cancer and infectious diseases. ijpsjournal.comgsconlinepress.com Future research should explore other potential applications, such as their use as anti-inflammatory, antiviral, or neuroprotective agents.

Translational Research and Preclinical Development Considerations

For promising lead compounds like 2-Amino-4-(4-methylphenyl)pyrimidine, further translational research is necessary. This includes preclinical studies to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), toxicity, and efficacy in animal models. These studies are essential to assess the potential of these compounds to be developed into safe and effective drugs for human use.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(4-methylphenyl)pyrimidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A typical synthesis involves multi-step reactions starting with chlorination of precursors using reagents like SOCl₂, followed by cyclization with diaminopyrimidine derivatives in DMF . Key conditions include:

- Reagent Optimization : Use of POCl₃ under reflux (3 hours) for chlorination, achieving ~83% yield .

- Solvent Selection : DMF facilitates nucleophilic substitution at room temperature over 3 days .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

For methyl group introduction, alkylation with MeI and NaH in THF at 0–25°C ensures controlled reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies NH₂ stretches (~3262 cm⁻¹) and C=O vibrations (1653 cm⁻¹) in derivatives .

- ¹H NMR : Singlet signals at ~7.26 ppm confirm NH proton environments; aromatic protons appear as multiplet clusters between 7.0–8.0 ppm .

- Elemental Analysis : Validates stoichiometry (e.g., C: 64.5%, H: 5.4%, N: 15.1%) .

- X-ray Crystallography : Resolves non-planar conformations (e.g., dihedral angles up to 69.57° between aromatic rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding molecular geometry?

- Methodological Answer : Discrepancies often arise in bond-length estimations (e.g., C–N bonds: computational vs. experimental 1.32–1.41 Å vs. 1.48 Å). Strategies include:

- Multi-Technique Validation : Cross-check X-ray crystallography (e.g., deviations ≤0.036 Å ) with DFT calculations.

- Hydrogen Bonding Analysis : Intermolecular H-bonding (N–H···O) in crystal lattices can distort geometries, requiring dynamic simulations .

Q. What strategies improve regioselectivity in substitution reactions of pyrimidine derivatives?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing substituents (e.g., –NO₂) to guide electrophilic attacks.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions .

- Temperature Control : Low temperatures (0°C) minimize side reactions during alkylation (e.g., MeI addition) .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Methodological Answer :

- Methyl Group Effects : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Aromatic Substituents : 4-Methylphenyl groups increase π-stacking interactions with enzyme active sites (e.g., kinase inhibition) .

- Trifluoromethyl Additions : Metabolic stability improves (see related compounds in ), but requires toxicity screening via in vitro assays.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro